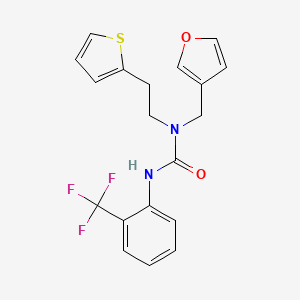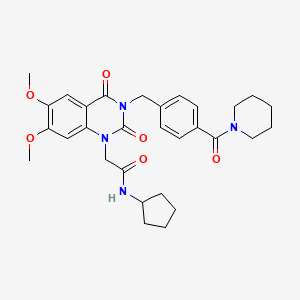
(2E)-5-Phenyl-2-(phenylmethylidene)-2,3-dihydrofuran-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-5-Phenyl-2-(phenylmethylidene)-2,3-dihydrofuran-3-one is a chemical compound with potential applications in scientific research. This compound is also known as chalcone or trans-chalcone and has a molecular formula of C15H12O. The compound has a yellow crystalline appearance and is soluble in organic solvents such as ethanol, methanol, and acetone.
Mechanism Of Action
The mechanism of action of (2E)-5-Phenyl-2-(phenylmethylidene)-2,3-dihydrofuran-3-one is not fully understood. However, studies have shown that the compound exhibits its biological activities by modulating various signaling pathways in the body. For example, the compound has been found to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammation process. The compound has also been found to induce apoptosis in cancer cells by activating various cell death pathways.
Biochemical and Physiological Effects
(2E)-5-Phenyl-2-(phenylmethylidene)-2,3-dihydrofuran-3-one has been found to exhibit various biochemical and physiological effects. The compound has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. The compound has also been found to exhibit antioxidant effects by scavenging free radicals and reducing oxidative stress. Additionally, the compound has been found to exhibit antimicrobial effects by inhibiting the growth of various bacteria and fungi.
Advantages And Limitations For Lab Experiments
The advantages of using (2E)-5-Phenyl-2-(phenylmethylidene)-2,3-dihydrofuran-3-one in lab experiments include its low cost, easy availability, and potential biological activities. The compound can be easily synthesized in the lab and can be used in various assays to study its biological activities. However, the limitations of using the compound in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the use of (2E)-5-Phenyl-2-(phenylmethylidene)-2,3-dihydrofuran-3-one in scientific research. One direction is to study the compound's potential use in the treatment of Alzheimer's disease. Studies have shown that the compound has neuroprotective effects and can potentially inhibit the formation of beta-amyloid plaques, which are associated with Alzheimer's disease. Another direction is to study the compound's potential use in the treatment of diabetes. Studies have shown that the compound can potentially improve insulin sensitivity and reduce blood glucose levels. Additionally, future studies can focus on the development of novel derivatives of the compound with improved biological activities and reduced toxicity.
Conclusion
In conclusion, (2E)-5-Phenyl-2-(phenylmethylidene)-2,3-dihydrofuran-3-one is a chemical compound with potential applications in scientific research. The compound has been found to exhibit various biological activities such as anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. The compound can be synthesized by various methods and has potential use in the treatment of various diseases. However, further studies are needed to fully understand the mechanism of action of the compound and to develop novel derivatives with improved biological activities and reduced toxicity.
Synthesis Methods
The synthesis of (2E)-5-Phenyl-2-(phenylmethylidene)-2,3-dihydrofuran-3-one can be achieved by various methods. One of the most common methods is the Claisen-Schmidt condensation reaction between benzaldehyde and acetophenone. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction results in the formation of chalcone, which can be purified by recrystallization.
Scientific Research Applications
(2E)-5-Phenyl-2-(phenylmethylidene)-2,3-dihydrofuran-3-one has potential applications in scientific research. The compound has been found to exhibit various biological activities such as anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. The compound has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
properties
IUPAC Name |
(2E)-2-benzylidene-5-phenylfuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O2/c18-15-12-16(14-9-5-2-6-10-14)19-17(15)11-13-7-3-1-4-8-13/h1-12H/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQMSXPZVHJEJS-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)C=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)C=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-5-Phenyl-2-(phenylmethylidene)-2,3-dihydrofuran-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(3-Bromophenyl)cyclobutyl]acetic acid](/img/structure/B2981799.png)
![(3Z)-3-[(4-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2981800.png)
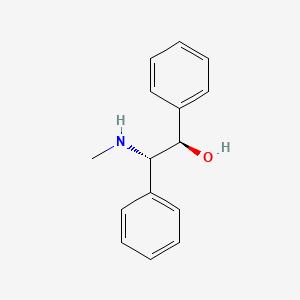
![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2981804.png)
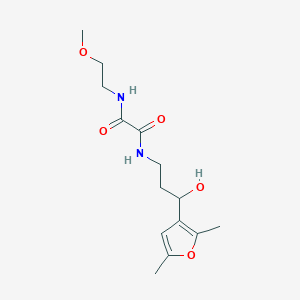
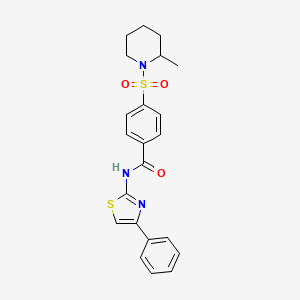
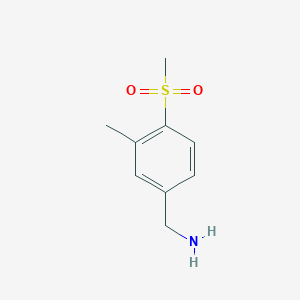
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl propionate](/img/structure/B2981809.png)


![2-(4-chlorophenoxy)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide](/img/structure/B2981814.png)
